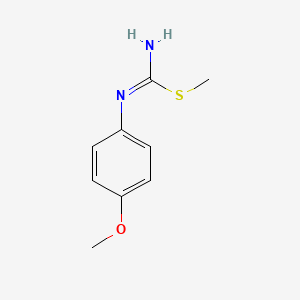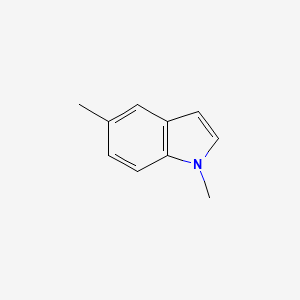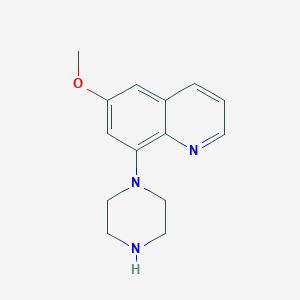
6-Methoxy-8-(piperazin-1-YL)quinoline
描述
6-Methoxy-8-(piperazin-1-yl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a piperazine moiety into the quinoline structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-(piperazin-1-yl)quinoline typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyquinoline.
Nucleophilic Substitution: The 6-methoxyquinoline undergoes nucleophilic substitution with piperazine. This reaction is often carried out in the presence of a suitable solvent such as dichloromethane or ethanol.
Reaction Conditions: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
6-Methoxy-8-(piperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
科学研究应用
6-Methoxy-8-(piperazin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antituberculosis agent.
Neurodegenerative Diseases: Research has explored its use as a multi-target directed ligand for the treatment of Alzheimer’s disease.
Antimalarial Activity: Quinoline derivatives, including this compound, have shown promise in antimalarial research.
Anticancer Research: It is investigated for its potential antiproliferative effects against cancer cells.
作用机制
The mechanism of action of 6-Methoxy-8-(piperazin-1-yl)quinoline involves:
Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their function and inhibiting bacterial growth.
Pathways Involved: It interferes with DNA replication and protein synthesis in bacteria, leading to cell death.
Neurodegenerative Diseases: In Alzheimer’s research, it targets acetylcholinesterase and butyrylcholinesterase enzymes, inhibiting their activity and reducing the breakdown of acetylcholine.
相似化合物的比较
Similar Compounds
7-Methoxy-4-(piperazin-1-yl)quinoline: Similar structure with a methoxy group at the 7th position.
6-Methoxyquinoline: Lacks the piperazine moiety but shares the quinoline core.
9-Methoxy-6-(piperazin-1-yl)indenoquinoline: Contains an indenoquinoline structure with a piperazine moiety.
Uniqueness
6-Methoxy-8-(piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both the methoxy group and the piperazine ring enhances its pharmacological properties, making it a versatile compound in medicinal chemistry .
属性
IUPAC Name |
6-methoxy-8-piperazin-1-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-18-12-9-11-3-2-4-16-14(11)13(10-12)17-7-5-15-6-8-17/h2-4,9-10,15H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVVUZBNLGHJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593553 | |
| Record name | 6-Methoxy-8-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282547-38-0 | |
| Record name | 6-Methoxy-8-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-methoxyphenyl)amino]benzoic acid](/img/structure/B3050657.png)
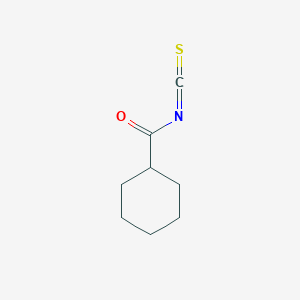
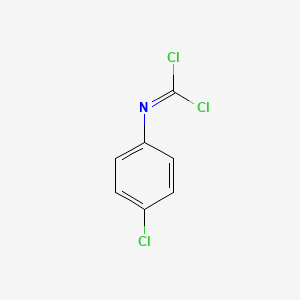


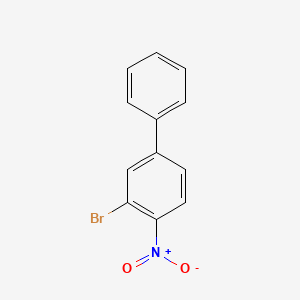
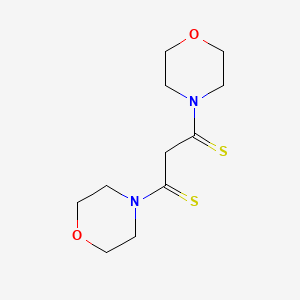
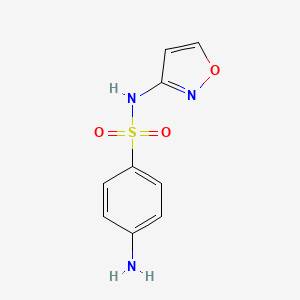


![7-Oxabicyclo[4.2.0]octane](/img/structure/B3050676.png)
